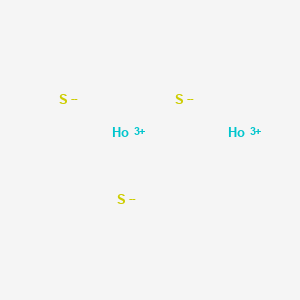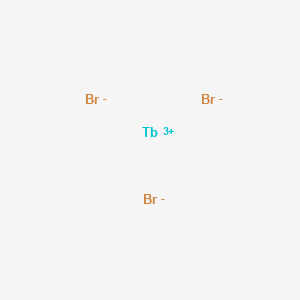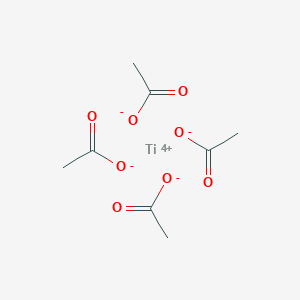
Holmium sulfide
説明
Holmium sulfide is an inorganic compound composed of holmium and sulfur, with the chemical formula Ho₂S₃. It is a member of the rare earth sulfides and is known for its distinctive orange-yellow color. This compound is primarily used as a high-performance inorganic pigment due to its stability and vibrant color .
準備方法
Synthetic Routes and Reaction Conditions: Holmium sulfide can be synthesized through the reaction of holmium(III) oxide with hydrogen sulfide at high temperatures. The reaction is as follows:
Ho2O3+3H2S→Ho2S3+3H2O
This reaction typically occurs at a temperature of 1325°C .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled reaction of holmium(III) oxide with hydrogen sulfide gas in a high-temperature furnace. The resulting this compound is then purified and processed into the desired form for various applications.
化学反応の分析
Types of Reactions: Holmium sulfide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form holmium oxide and sulfur dioxide.
Reduction: It can be reduced to elemental holmium and hydrogen sulfide under specific conditions.
Substitution: this compound can participate in substitution reactions where sulfur atoms are replaced by other chalcogens like selenium.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or air at elevated temperatures.
Reduction: Requires a reducing agent such as hydrogen gas at high temperatures.
Substitution: Involves reactions with other chalcogenides at high temperatures.
Major Products Formed:
Oxidation: Holmium oxide (Ho₂O₃) and sulfur dioxide (SO₂).
Reduction: Elemental holmium (Ho) and hydrogen sulfide (H₂S).
Substitution: Holmium selenide (Ho₂Se₃) when reacted with selenium.
科学的研究の応用
Holmium sulfide has a wide range of scientific research applications, including:
Chemistry: Used as a high-performance pigment in various chemical formulations.
Biology: Investigated for its potential use in biological imaging due to its unique optical properties.
Medicine: Studied for its potential use in targeted drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of high-temperature ceramics and as a component in specialized alloys
作用機序
The mechanism by which holmium sulfide exerts its effects is primarily related to its unique electronic and magnetic properties. Holmium ions in the compound interact with external magnetic fields, making it useful in applications such as magnetic refrigeration and MRI contrast agents. The molecular targets and pathways involved include the interaction of holmium ions with magnetic fields and their influence on the surrounding electronic environment .
類似化合物との比較
Holmium sulfide can be compared with other rare earth sulfides such as dysprosium sulfide and erbium sulfide. These compounds share similar properties but differ in their specific applications and performance characteristics:
Dysprosium sulfide (Dy₂S₃): Known for its high magnetic susceptibility and used in magnetic applications.
Erbium sulfide (Er₂S₃): Exhibits unique optical properties and is used in optical amplifiers and lasers.
This compound stands out due to its vibrant color and stability, making it particularly valuable as a pigment .
特性
IUPAC Name |
holmium(3+);trisulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ho.3S/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMYJOBJCDACOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[S-2].[Ho+3].[Ho+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ho2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10923892 | |
| Record name | Holmium sulfide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [MSDSonline] | |
| Record name | Holmium sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9144 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12162-59-3 | |
| Record name | Holmium sulfide (Ho2S3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012162593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Holmium sulfide (Ho2S3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Holmium sulfide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diholmium trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does the preparation method of holmium sulfide films influence their optical properties?
A: The substrate temperature during the electron-beam evaporation of this compound significantly affects the optical properties of the resulting films []. Higher substrate temperatures, either during film deposition or subsequent annealing, promote the formation of the δ phase of Ho₂S₃. This phase exhibits a transmission edge in the range of 3.40 to 3.85 eV for films with thicknesses between 0.13 and 0.42 micrometers [].
Q2: What is the crystal structure of KLnS₂ compounds, where Ln represents holmium and other lanthanides?
A: KLnS₂ compounds, including KHoS₂ (potassium this compound), crystallize in the α-NaFeO₂ structure type []. This structure is consistent with the ratio of ionic radii (r(3+)/r(+)) observed in these compounds. The α-NaFeO₂ structure type is common among alkali rare earth sulfides, and variations in the trivalent cation radius lead to systematic changes in lattice parameters and bond lengths within this structural family [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chlorobenzo[C]isoxazole](/img/structure/B84871.png)













